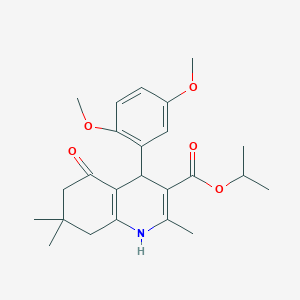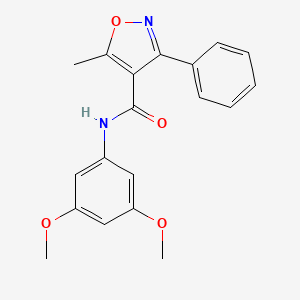![molecular formula C19H24N2O2S B5089132 N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5089132.png)
N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide, commonly known as CMA, is a synthetic compound that is widely used in scientific research. It belongs to the class of thioacetamide derivatives and has been shown to exhibit a range of pharmacological properties.
Wirkmechanismus
The mechanism of action of CMA is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the NF-κB and MAPK pathways, which play critical roles in inflammation and cancer progression. CMA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
CMA has been shown to modulate various biochemical and physiological processes, such as oxidative stress, cell proliferation, and cell cycle progression. It has been found to increase the levels of intracellular glutathione, a potent antioxidant, and to inhibit the activity of various enzymes involved in DNA synthesis and repair. Moreover, CMA has been shown to induce cell cycle arrest at the G1 phase, which is associated with the suppression of cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
CMA has several advantages for lab experiments, including its high potency and selectivity, as well as its well-defined mechanism of action. However, it also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, CMA can exhibit cytotoxicity at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on CMA. One potential area of investigation is the development of novel CMA derivatives with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another direction is the exploration of the therapeutic potential of CMA in various disease models, such as inflammatory bowel disease and viral infections. Moreover, the elucidation of the molecular targets of CMA and its downstream signaling pathways can provide valuable insights into its mechanism of action and guide the development of more effective therapies.
Conclusion
In conclusion, CMA is a synthetic compound that has shown promising pharmacological properties in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CMA can provide valuable insights into its therapeutic potential and contribute to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of CMA involves the reaction of cyclohexylamine with 8-methoxy-4-methyl-2-quinoline thiol in the presence of acetic anhydride. The resulting product is then purified by recrystallization to obtain the final compound. The purity and yield of CMA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratios.
Wissenschaftliche Forschungsanwendungen
CMA has been extensively studied for its pharmacological properties, including its anti-inflammatory, antitumor, and antiviral activities. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the growth of various cancer cell lines, including breast, lung, and liver cancer. Moreover, CMA has been found to possess potent antiviral activity against influenza A virus and herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-13-11-18(21-19-15(13)9-6-10-16(19)23-2)24-12-17(22)20-14-7-4-3-5-8-14/h6,9-11,14H,3-5,7-8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCXSTBJHKGSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5089073.png)
![5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5089084.png)
![9-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5089086.png)
![(3R*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5089092.png)
![ethyl 4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5089094.png)
![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5089103.png)

![1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5089123.png)
![7-(5-chloro-2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089131.png)
![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5089140.png)

